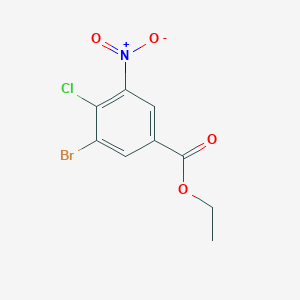

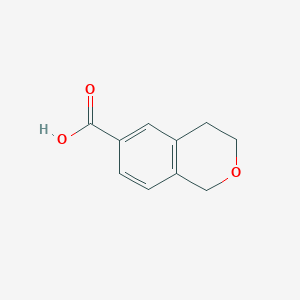

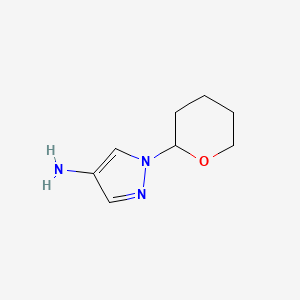

![molecular formula C11H16N2O B1432618 3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine] CAS No. 1542441-75-7](/img/structure/B1432618.png)

3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]

Descripción general

Descripción

“3’,4’-dihydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]pyrazine]” is a chemical compound with the CAS Number: 1542441-75-7 . Its IUPAC name is 2,3,3’,4’,5,6-hexahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] and it has a molecular weight of 192.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1/h1-2,6,12H,3-5,7-9H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

- Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .

- The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

- An antibiotic agent pyrrolo [1,2-a]pyrazine-1,4-dione,hexahydro has been studied for its potential in combating multidrug resistant S. aureus .

- Rhodium (iii)-catalyzed -spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones in good yields with high regioselectivity .

- The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization .

Medicinal Chemistry

Antibiotic Research

Organic Synthesis

- Pyrrolopyrazine is an attractive scaffold for drug discovery research . The pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition . However, studies show that the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .

- Hafnium (IV) triflate (Hf(OTf)4) was applied to the synthesis of a diversity of 2-oxo/thio dihydropyrimidinones (DHPMs) .

Drug Discovery

Synthesis of Dihydropyrimidinones

Pharmacological Activities

- Aslanoglu and coworkers reported a novel method for the preparation of “N-substituted dipyrrolo [1,2- a: 2´,1´-c] pyrazine” analogs that relies on the production of “4´,5´-dihydro-1H,3´H-2,2´-bipyrrole”, the reaction with propargyl bromide, an intramolecular cyclization catalyzed by Pd/C at high temperature between the alkyne .

- The compound pyrrolo [1,2-a]pyrazine-1,4-dione,hexahydro was non-hemolytic and showed high antioxidant activity . The antioxidant activity may increase the efficacy and safety of the molecule in drug development .

Synthesis of N-substituted dipyrrolopyrazine

Antioxidant Activity

Synthesis of 2-oxo/thio Dihydropyrimidinones (DHPMs)

Decarboxylation Step in Synthesis

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-oxane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1/h1-2,6,12H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDDFYJHDNZALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=CC=CN3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

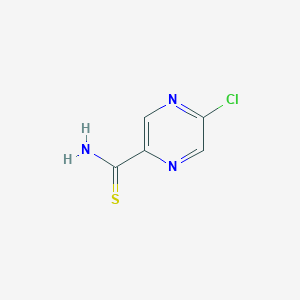

![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)

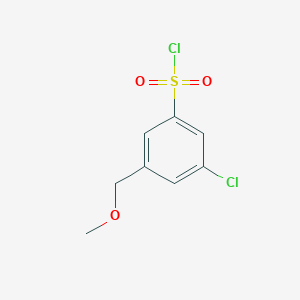

![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)

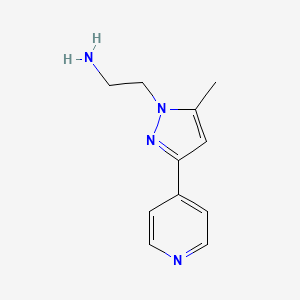

![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)

![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)